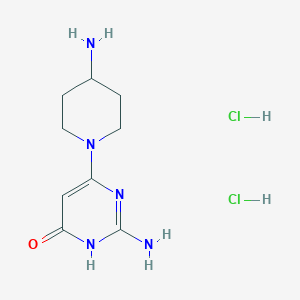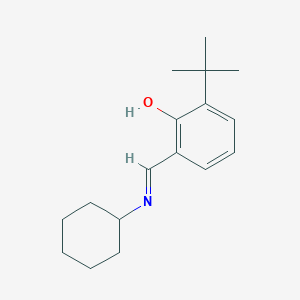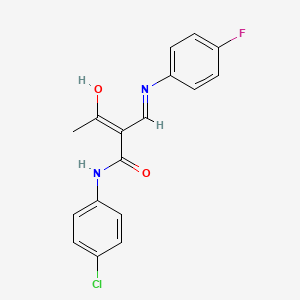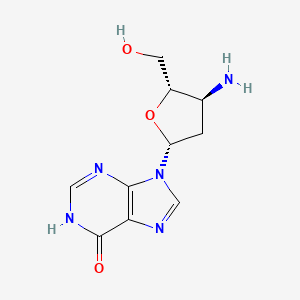
4-((3,4-Dihydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-Dihydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one, commonly referred to as MBT-2, is an organic compound that has been widely studied due to its potential applications in the field of science. MBT-2 is a pyrazolinone derivative that can be synthesized from a variety of starting materials, including 4-hydroxybenzaldehyde and tert-butyl isocyanide. This compound is a yellow-orange crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 135-138°C.
作用機序
The exact mechanism of action of MBT-2 is still being studied. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, MBT-2 has been found to possess anti-inflammatory properties, likely due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, MBT-2 has been found to inhibit the growth of certain bacteria, likely due to its ability to interfere with the bacterial cell wall.
Biochemical and Physiological Effects
MBT-2 has been studied for its potential biochemical and physiological effects. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, MBT-2 has been found to possess anti-diabetic properties, likely due to its ability to reduce insulin resistance and improve glucose tolerance. Furthermore, MBT-2 has been found to possess antibacterial properties, likely due to its ability to interfere with the bacterial cell wall.
実験室実験の利点と制限
The use of MBT-2 in lab experiments has several advantages and limitations. One advantage is that MBT-2 is a relatively stable compound, with a melting point of 135-138°C and a high solubility in a variety of organic solvents. In addition, MBT-2 can be synthesized in a variety of ways, allowing for the exploration of different synthesis methods. One limitation is that MBT-2 is a relatively expensive compound, making it difficult to acquire in large quantities.
将来の方向性
There are a variety of potential future directions for the use of MBT-2. One potential direction is the development of new synthesis methods for the production of MBT-2. In addition, further research could be conducted to explore the potential applications of MBT-2 in the field of medicine, including its potential use as an anti-diabetic, anti-inflammatory, and anti-cancer agent. Furthermore, further research could be conducted to explore the potential of MBT-2 as an antibacterial agent. Finally, further research could be conducted to explore the potential of MBT-2 as an antioxidant, with the aim of improving its efficacy and exploring its potential applications in the field of health and nutrition.
合成法
MBT-2 can be synthesized through a variety of methods. The most commonly used method involves the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the desired product, MBT-2, in high yields. Other synthesis methods include the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a catalyst, such as pyridine or triethylamine, and the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a Lewis acid, such as boron trifluoride or zinc chloride.
科学的研究の応用
MBT-2 has been studied extensively for its potential applications in the field of science. This compound has been found to be an effective antioxidant, with the ability to scavenge free radicals and protect cells from oxidative damage. In addition, MBT-2 has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent, as well as for its ability to inhibit the growth of certain bacteria.
特性
IUPAC Name |
(4Z)-5-tert-butyl-4-[(3,4-dihydroxyphenyl)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)18-15(11-13-9-10-16(23)17(24)12-13)19(25)22(21-18)14-7-5-4-6-8-14/h4-12,23-24H,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILOLESXKIKTDT-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-tert-butyl-4-[(3,4-dihydroxyphenyl)methylidene]-2-phenylpyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














